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molecular formula C10H12O2 B8610345 2-(3-Methoxyphenyl)-2-methyloxirane CAS No. 70120-21-7

2-(3-Methoxyphenyl)-2-methyloxirane

Cat. No. B8610345
M. Wt: 164.20 g/mol
InChI Key: JWTROARTXJMXQS-UHFFFAOYSA-N
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Patent
US04284829

Procedure details

To a solution of dimethylsulfoxonium methylide (69.4 mmoles) in dimethyl sulfoxide (65 ml.) at room temperature is added solid 3-l -dimethoxyacetophenone (8.33 g., 55.5 mmoles). The reaction mixture is stirred for one hour at 25° C., for one-half hour at 50° C. and is then cooled. The mixture is diluted with water (50 ml.) and added to a mixture of ice water (200 ml.)--ether (250 ml.)--low boiling petroleum ether (25 ml.). The organic extract is washed twice with water (250 ml.), dried (MgSO4) and evaporated to an oil which is fractionally distilled.
Quantity
69.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solid 3-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]S(C)(=O)=C.CO[CH:8](OC)[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10].C[CH2:20][O:21]CC>CS(C)=O.O>[CH3:20][O:21][C:15]1[CH:16]=[C:11]([CH:12]=[CH:13][CH:14]=1)[C:9]1([CH3:8])[O:10][CH2:1]1

Inputs

Step One
Name
Quantity
69.4 mmol
Type
reactant
Smiles
CS(=C)(=O)C
Name
solid 3-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.33 g
Type
reactant
Smiles
COC(C(=O)C1=CC=CC=C1)OC
Name
Quantity
65 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
petroleum ether
Quantity
25 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one hour at 25° C., for one-half hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed twice with water (250 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
DISTILLATION
Type
DISTILLATION
Details
is fractionally distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C2(CO2)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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